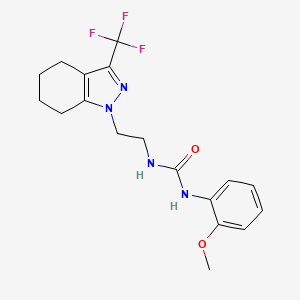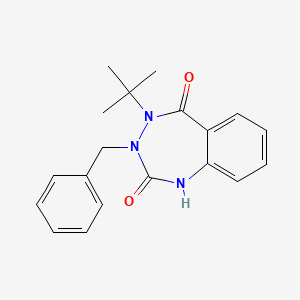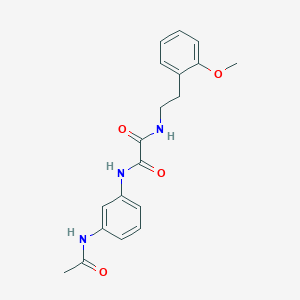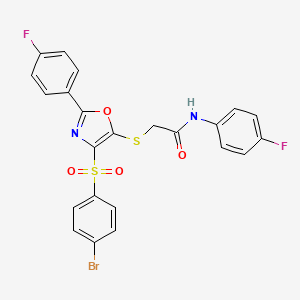![molecular formula C17H13FN2O3S2 B2668890 Benzo[d]thiazol-2-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1797688-88-0](/img/structure/B2668890.png)
Benzo[d]thiazol-2-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]thiazol-2-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is a complex organic compound. It contains a benzothiazole moiety, which is a heterocyclic compound with a benzene ring fused to a thiazole ring . This compound also contains a fluorophenyl group, which is a phenyl group substituted with a fluorine atom .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The benzothiazole moiety contributes to the planarity of the molecule, while the fluorophenyl group may introduce some degree of steric hindrance .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the reactivity of the benzothiazole and fluorophenyl groups. For instance, the benzothiazole moiety can undergo reactions such as acetylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the fluorophenyl group could potentially increase the compound’s lipophilicity, which could influence its pharmacokinetic properties .Scientific Research Applications
Synthesis and Biological Evaluation
Benzo[d]thiazol-2-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone and its derivatives have been synthesized and evaluated for various biological activities, demonstrating a wide range of potential applications in scientific research. A study by Alborz et al. (2018) highlights the synthesis of benzothiazole-substituted β-lactam hybrids, showcasing their moderate antimicrobial activities against both Gram-positive and Gram-negative bacterial strains, as well as antimalarial potential. This research opens pathways for further exploration of these compounds as potential medicinal agents (Alborz et al., 2018).
Antimycobacterial Properties
Pancholia et al. (2016) identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes. Their study synthesized thirty-six structurally diverse benzo[d]thiazole-2-carboxamides, revealing significant anti-tubercular activity in vitro against the Mycobacterium tuberculosis H37Rv strain. The most promising compounds exhibited low cytotoxicity, underscoring the therapeutic potential of these chemotypes (Pancholia et al., 2016).
Fluoroalkylative Aryl Migration
He et al. (2015) demonstrated the use of fluorinated sulfinate salts derived from benzo[d]thiazol-2-yl sulfones in the silver-catalyzed fluoroalkylation and aryl migration of conjugated N-arylsulfonylated amides. This synthetic application showcases the versatility of benzo[d]thiazol-2-yl derivatives in facilitating novel chemical transformations, potentially useful in the development of new pharmaceuticals (He et al., 2015).
Molecular Aggregation Studies
Research on molecular aggregation conducted by Matwijczuk et al. (2016) on derivatives related to benzo[d]thiazol-2-yl compounds revealed significant insights into the effects of solvent on molecular aggregation. These findings are crucial for understanding the physicochemical properties of these compounds, which could impact their formulation and application in medicinal chemistry (Matwijczuk et al., 2016).
Antibacterial Screening
Landage et al. (2019) synthesized and screened a series of novel thiazolyl pyrazole and benzoxazole derivatives, including benzo[d]thiazol-2-yl compounds, for their antibacterial activities. This research adds to the growing body of evidence supporting the potential of benzo[d]thiazol-2-yl derivatives as antibacterial agents (Landage et al., 2019).
Mechanism of Action
Future Directions
The future research directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. For instance, its anti-tubercular activity could be further investigated, and its potential as a lead compound for the development of new drugs could be explored .
properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3S2/c18-11-5-7-12(8-6-11)25(22,23)13-9-20(10-13)17(21)16-19-14-3-1-2-4-15(14)24-16/h1-8,13H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGSUZGMZBGQPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-difluoro-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide](/img/structure/B2668807.png)
![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2668811.png)
![N-(2,3-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2668814.png)

![N'-[7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide](/img/structure/B2668818.png)
![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate acetate](/img/structure/B2668819.png)

![N-{[1-(4-bromophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2668821.png)





![N-1,3-benzodioxol-5-yl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2668830.png)